molecular formula C24H22N4O3S B2739111 N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide CAS No. 403729-02-2

N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide

Cat. No. B2739111
CAS RN: 403729-02-2
M. Wt: 446.53
InChI Key: HCULDWJETIZCBK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • A study on the synthesis of polybenzoquinazolines through an intramolecular dehydration of photocyclization process detailed the creation of compounds like benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazoines, which are related to the structure of N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide. This process was catalyst-free and had water as the only by-product, indicating a green chemistry approach (Wei et al., 2016).
  • Cytotoxicity and Anticancer Potential :

    • Research on the synthesis and cytotoxicity of 6‐Pyrrolidinyl‐2‐(2‐Substituted Phenyl)‐4‐Quinazolinones, a class of compounds related to N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide, showed significant cytotoxic effects toward certain cancer cell lines. This indicates potential anticancer applications (Hour et al., 2007).
  • Antitubercular Activity :

    • A study on substituted benzo[h]quinazolines, which are structurally similar to the compound , revealed significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited notable activity at specific MIC (Minimum Inhibitory Concentration) values, suggesting their potential as anti-tubercular agents (Maurya et al., 2013).
  • Inhibition of Pentosidine Formation :

    • Research on reactions of N-(quinazolin-4-yl)amidines and their amide oximes with hydroxylamine hydrochloride led to products inhibiting the formation of pentosidine, an advanced glycation end product. This finding is significant for potential therapeutic applications in conditions involving advanced glycation end products (Okuda et al., 2011).
  • Antimalarial and COVID-19 Drug Potential :

    • A theoretical investigation of antimalarial sulfonamides as COVID-19 drugs utilizing computational calculations and molecular docking studies highlighted the reactivity of certain derivatives, including those structurally related to N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide, in antimalarial activity and their potential in treating COVID-19 (Fahim & Ismael, 2021).
  • Diuretic and Antihypertensive Applications :

    • A study on the synthesis and characterization of quinazoline derivatives explored their potential as diuretic and antihypertensive agents. This research points to the possible applications of compounds like N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide in treating hypertension and related conditions (Rahman et al., 2014).

properties

IUPAC Name

N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-31-15-14-26-22(29)18-6-8-19(9-7-18)28-23(30)20-4-2-3-5-21(20)27-24(28)32-16-17-10-12-25-13-11-17/h2-13H,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCULDWJETIZCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide

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